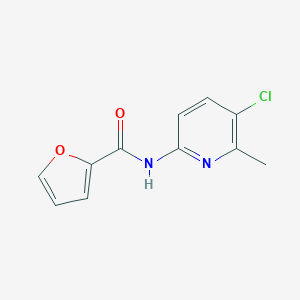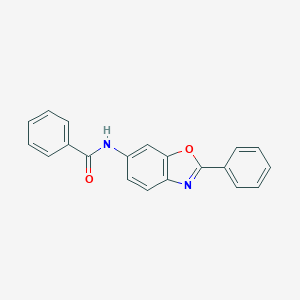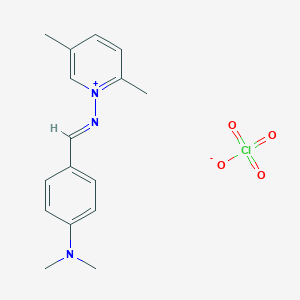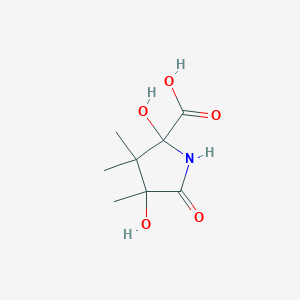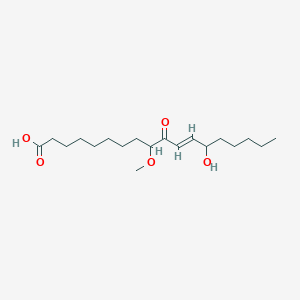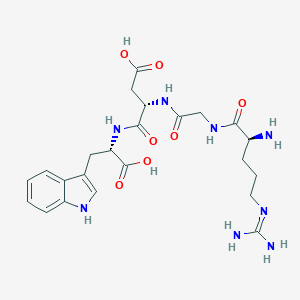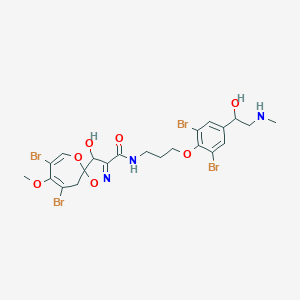
1,6-Dioxa-2-azaspiro(4.6)undeca-2,7,9-triene-3-carboxamide, 8,10-dibromo-N-(3-(2,6-dibromo-4-(1-hydroxy-2-(methylamino)ethyl)phenoxy)propyl)-4-hydroxy-9-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dioxa-2-azaspiro(4.6)undeca-2,7,9-triene-3-carboxamide, 8,10-dibromo-N-(3-(2,6-dibromo-4-(1-hydroxy-2-(methylamino)ethyl)phenoxy)propyl)-4-hydroxy-9-methoxy- is a natural product found in Aplysinella and Pseudoceratina purpurea with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Spirocyclohexadienones Study : Research by Glushkov et al. (2011) examines the behavior of 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes, closely related to the compound , focusing on their hydrolytic cleavage and rearrangement to form substituted N-[2-(p-hydroxyphenyl)ethyl] carboxylic acid amides (Glushkov, Rotermel, Odegova, & Shklyaev, 2011).
Prins Cascade Cyclization : Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally related to the compound of interest, showing potential for synthesizing spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Three-Component Condensation : Sabitov et al. (2020) investigated the three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, leading to the synthesis of compounds similar to the target compound, highlighting their significance in medicinal chemistry (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Potential Biological Activities
Bromotyrosine Alkaloids Study : A study by Kurimoto et al. (2018) on bromotyrosine alkaloids from marine sponges revealed compounds containing 8,10-dibromo-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-trien-4-ol units. These compounds exhibited antimalarial activities, suggesting potential biological applications of similar structures (Kurimoto, Ohno, Hokari, Ishiyama, Iwatsuki, Ōmura, Kobayashi, & Kubota, 2018).
Antiviral Evaluation of Spirothiazolidinone Derivatives : Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to the compound of interest, for their antiviral activity. This highlights the potential antiviral properties of related spiro compounds (Apaydın, Loy, Stevaert, & Naesens, 2020).
Highly Polar Spiroisoxazolines Study : Rogers and Molinski (2007) isolated novel brominated spiroisoxazolines from a marine sponge, including structures similar to the compound . These findings point to the potential of such compounds in natural product chemistry and bioactive material discovery (Rogers & Molinski, 2007).
Propiedades
Número CAS |
142449-78-3 |
|---|---|
Fórmula molecular |
C22H25Br4N3O7 |
Peso molecular |
763.1 g/mol |
Nombre IUPAC |
7,9-dibromo-N-[3-[2,6-dibromo-4-[1-hydroxy-2-(methylamino)ethyl]phenoxy]propyl]-4-hydroxy-8-methoxy-1,11-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C22H25Br4N3O7/c1-27-9-16(30)11-6-12(23)19(13(24)7-11)34-5-3-4-28-21(32)17-20(31)22(36-29-17)8-14(25)18(33-2)15(26)10-35-22/h6-7,10,16,20,27,30-31H,3-5,8-9H2,1-2H3,(H,28,32) |
Clave InChI |
KHWOJHLZIWAPIG-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2O)CC(=C(C(=CO3)Br)OC)Br)Br)O |
SMILES canónico |
CNCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2O)CC(=C(C(=CO3)Br)OC)Br)Br)O |
Sinónimos |
psammaplysin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

